![molecular formula C23H22FN5O2 B2356197 3-[(2-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848278-74-0](/img/structure/B2356197.png)
3-[(2-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with the molecular formula C21H22FN3 . It is a derivative of pyrazolo, a five-membered heterocycle that is particularly useful in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazole derivatives, which this compound is a part of, have been synthesized using a variety of methods .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo nucleus, which is a five-membered heterocycle . The compound also contains a fluorophenyl group and a methylphenyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 335.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .Aplicaciones Científicas De Investigación
Molecular Synthesis and Characterization
The compound falls under the category of purinediones, which are known for their significant bioactivity due to their structural similarity to pteridine and purines. These molecules have been a subject of extensive study for their ionization properties, methylation reactions, and potential in forming hydrogen-bonded complexes. Notably, the purine-6,8-diones are characterized by their unique physical properties and ionization behavior. The ionization predominantly occurs at position 9, leading to the formation of monoanions. Methylation of these monoanions generally takes place at position 9 unless steric factors intervene (Rahat, Bergmann & Tamir, 1974). Similarly, compounds like 3-methyl-5,5-diphenylpyrimidine-2,4-(3H,5H)-dione have shown to transform under certain conditions to produce unusual bicyclic products, indicating the complex photochemistry and reactivity of these compounds (Shorunov et al., 2018).
Structural and Crystallographic Studies
The structural intricacies of these compounds are pivotal for understanding their potential applications. Molecules of certain derivatives, such as 1,3-dimethyl-7-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, showcase a fascinating arrangement through paired C-H...O hydrogen bonds forming dimers, and further linked into chains or sheets by pi-pi stacking interactions (Trilleras et al., 2009). Such studies are fundamental for designing molecules with desired physical and chemical properties.
Biological Activity and Applications
The derivatives of pyrimidinedione possess a wide array of biological activities, making them subjects of intense research. For instance, studies have shown that certain synthesized compounds exhibit significant activity as urease inhibitors, which could have implications in medicinal chemistry. The compounds displayed varying degrees of inhibition, with some showing activity comparable to standard inhibitors used in studies (Rauf et al., 2010). In another study, novel pyrimidine derivatives were synthesized and investigated for their potential as antioxidants. The study involved optimizing reaction conditions to produce derivatives with promising antioxidant activities (Cahyana, Liandi & Zaky, 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(2-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c1-15-7-5-9-17(13-15)27-11-6-12-28-19-20(25-22(27)28)26(2)23(31)29(21(19)30)14-16-8-3-4-10-18(16)24/h3-5,7-10,13H,6,11-12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOMOTMFFKQXIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2356114.png)
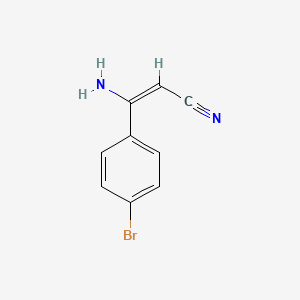
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide](/img/structure/B2356117.png)
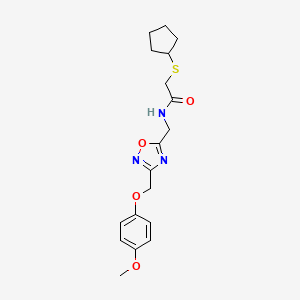
![2-Chloro-N-[(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2356122.png)
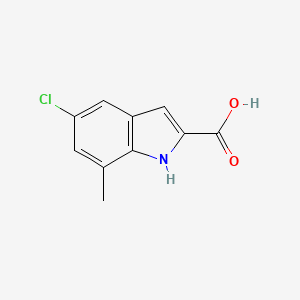
![1-[(1-Methylimidazol-2-yl)methylsulfanyl]butan-2-amine](/img/structure/B2356127.png)
![N-(2-Ethoxyphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2356129.png)
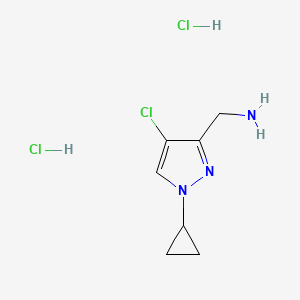
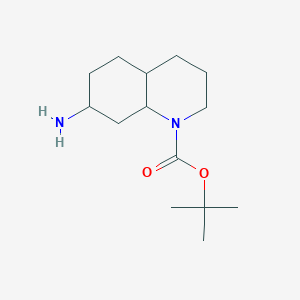
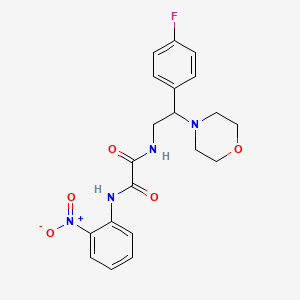
![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2356134.png)
![2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid](/img/structure/B2356135.png)
![3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2356137.png)